

# Isopropyl methanesulfonate genotoxicity and mutagenicity studies

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## Compound of Interest

Compound Name: Isopropyl methanesulfonate

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## An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Isopropyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Isopropyl methanesulfonate** (IPMS) is a monofunctional alkylating agent recognized for its potent genotoxic and mutagenic properties. As a potential genotoxic impurity (PGI) that can form during the synthesis of pharmaceutical substances, a thorough understanding of its toxicological profile is critical for risk assessment and control. This document provides a comprehensive overview of the genotoxicity and mutagenicity of IPMS, summarizing key data from a range of in vitro and in vivo studies. It details the underlying molecular mechanisms, presents quantitative data in structured tables, outlines experimental protocols for pivotal assays, and uses visualizations to clarify complex pathways and workflows.

## Mechanism of Genotoxicity and Mutagenicity

**Isopropyl methanesulfonate** exerts its genotoxic effects primarily through the alkylation of DNA. As a secondary methanesulfonate, it reacts predominantly via a unimolecular nucleophilic substitution ( $S_N1$ ) mechanism. This process involves the formation of an isopropyl carbocation intermediate, which is a reactive electrophile that readily attacks nucleophilic centers in DNA.

The primary targets for alkylation are the N7 and

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positions of guanine bases. While N7-alkylation is more frequent, the formation of

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-isopropylguanine is considered the principal pro-mutagenic lesion. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading to a G:C → A:T transition point mutation in subsequent rounds of replication.<sup>[1]</sup>

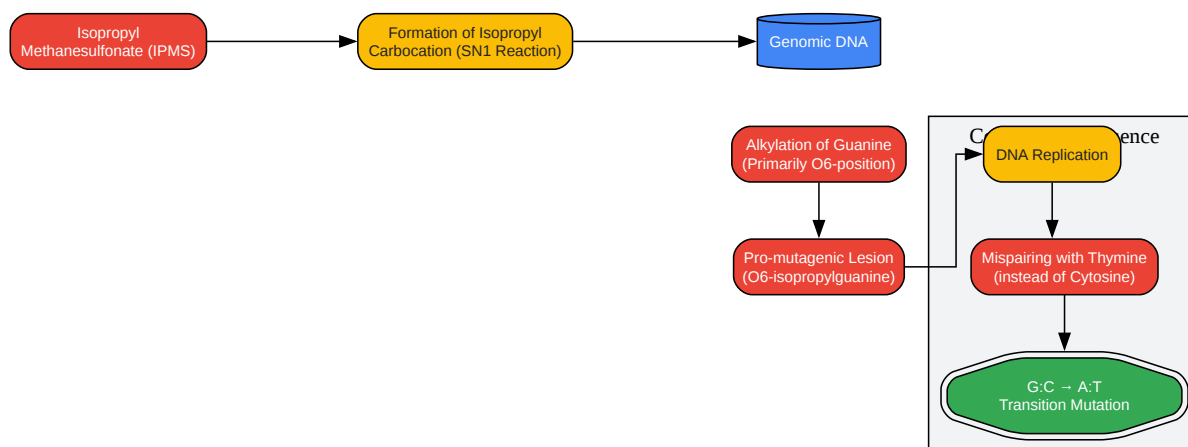
Studies suggest that the genotoxicity of IPMS is particularly pronounced because the bulky isopropyl group attached to the

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position of guanine may hinder recognition and repair by the DNA repair enzyme O

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-alkylguanine-DNA alkyltransferase (MGMT). Furthermore, research indicates that the Fanconi anemia (FANC) pathway is critical for repairing DNA damage induced by IPMS, as cells deficient in this pathway show significantly higher sensitivity to the compound.<sup>[2]</sup>



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Fig. 1: Mechanism of IPMS-induced point mutation.

## Data Presentation: Genotoxicity and Mutagenicity Studies

The genotoxic potential of IPMS has been demonstrated across a standard battery of tests. It is a direct-acting mutagen, showing activity without the need for metabolic activation.

### In Vitro Studies

IPMS is consistently positive in bacterial reverse mutation assays and induces significant chromosomal damage in mammalian cells.

Table 1: Summary of In Vitro Genotoxicity Data for **Isopropyl Methanesulfonate**

Assay Type	Test System	Metabolic Activation	Concentration/Dose Range	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium TA100, TA1535	Without S9	Not specified	Potent mutagen	<a href="#">[2]</a> <a href="#">[3]</a>
SOS-Chromotest	Escherichia coli PQ37	Without S9	Not specified	High SOS inducing potency	<a href="#">[3]</a>
Chromosome Aberration	Chicken DT40 cells, Human TK6 cells	Not applicable	Not specified	Increased sensitivity in FANC-deficient cells	<a href="#">[2]</a>

## In Vivo Studies

In vivo studies confirm that IPMS is a potent mutagen and clastogen in somatic and germ cells.

Table 2: Summary of In Vivo Genotoxicity & Mutagenicity Data for **Isopropyl Methanesulfonate**

Assay Type	Test System	Route of Administration	Dose Range	Key Findings	Reference
Micronucleus Test	Mouse (CBA, (C3H/EI X 102/E1)F1, MutaMouse)	Intraperitoneal (i.p.)	Not specified	Potent inducer of micronuclei in bone marrow; significantly more active than its n-propyl analogue.	[4]
Pig-a Gene Mutation Assay	Rat (Wistar Han)	Oral (gavage)	Acute: 3.5 - 56 mg/kg Sub-chronic (28-day): 0.125 - 2 mg/kg/day	Dose-dependent increase in mutant reticulocytes and RBCs. A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was established in the 28-day study.	[2][5]
Pig-a Gene Mutation Assay (PIGRET vs RBC)	Rat (CrI:CD(SD))	Intraperitoneal (i.p.)	50, 100, 200 mg/kg (single dose)	Statistically significant increase in mutant frequency detected earlier (1 week) and at higher levels	[6]

in  
reticulocytes  
(PIGRET)  
compared to  
RBCs (2  
weeks).

Transgenic Rodent (TGR) Assay	Mouse (MutaMouse, lacZ)	Intraperitonea l (i.p.)	100 - 200 mg/kg (single dose)	Increased mutant frequencies in testicular DNA and postmeiotic germ cells.	<a href="#">[7]</a> <a href="#">[8]</a>
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Dominant Lethal Test	Mouse	Intraperitonea l (i.p.)	Not specified	Induces dominant lethal mutations, confirming mutagenic effects in male germ cells.	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
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## Experimental Protocols

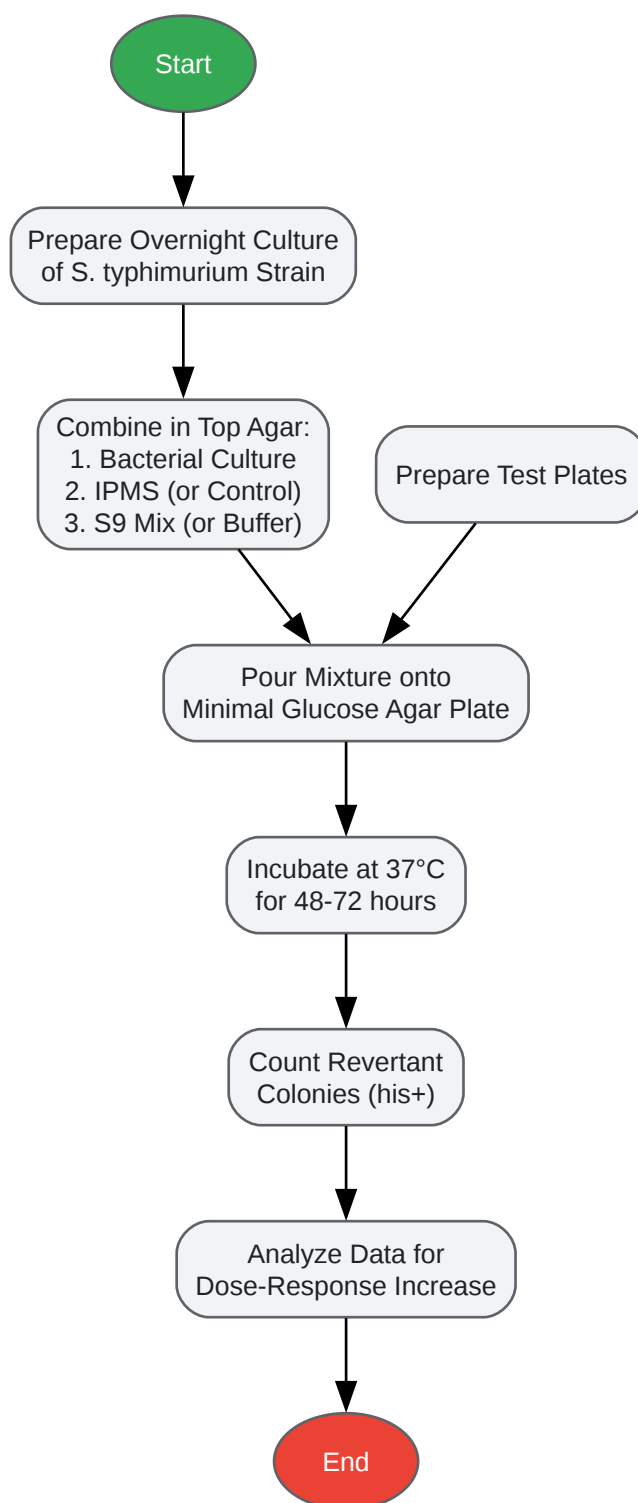
Methodologies for key genotoxicity assays are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

### Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations at the histidine locus in specific strains of *Salmonella typhimurium*.

- Objective: To detect gene mutations (base-pair substitutions and frameshifts).
- Guideline: Conforms to OECD Test Guideline 471.

- Methodology:
  - Strains: At least five strains are recommended, including TA98, TA100, TA1535, and TA1537, and either E. coli WP2 uvrA or TA102.[10][11] Strains sensitive to base-pair substitutions like TA100 and TA1535 are most relevant for IPMS.[3]
  - Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). As a direct-acting mutagen, IPMS shows activity without S9.
  - Procedure (Plate Incorporation Method):
    - Aliquots of tester strain culture, the test article (IPMS) at several concentrations, and either S9 mix or a buffer are combined in molten top agar.
    - The mixture is poured onto minimal glucose agar plates.
    - Plates are incubated at 37°C for 48-72 hours.
  - Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive response is defined as a concentration-related increase in revertant colonies, typically at least a two-fold increase over the solvent control.[12]



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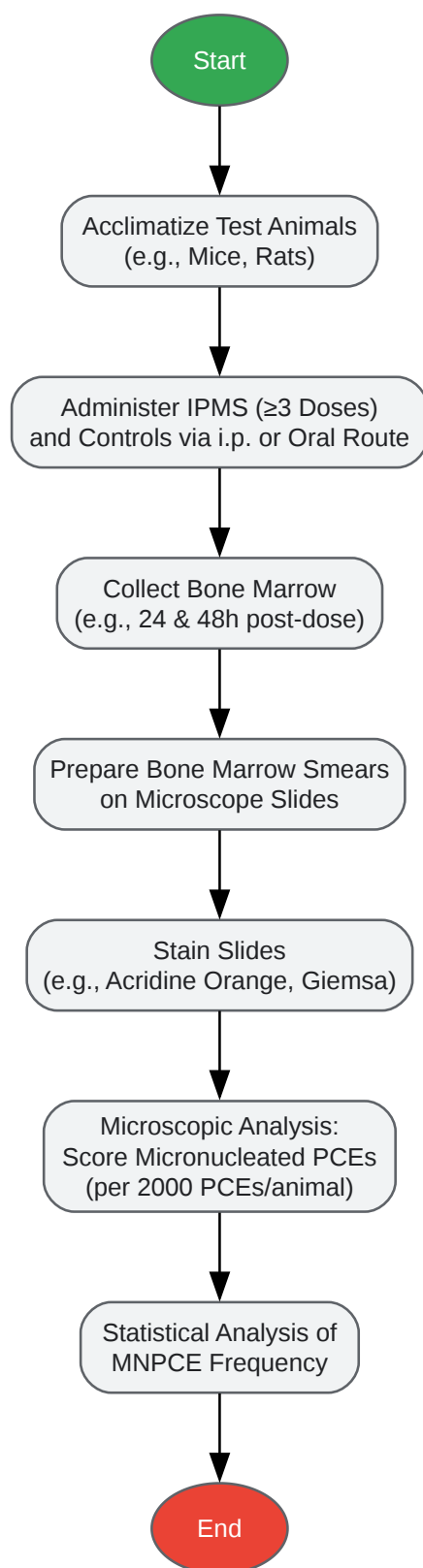
Fig. 2: General workflow for the Ames Test.

## In Vivo Mammalian Erythrocyte Micronucleus Test



This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.

- Objective: To detect in vivo clastogenicity and aneugenicity.
- Guideline: Conforms to OECD Test Guideline 474.
- Methodology:
  - Test System: Typically rodents, such as male CBA mice or Wistar rats.[4][5]
  - Administration: IPMS is administered, usually via intraperitoneal injection or oral gavage, at a minimum of three dose levels.[4] A vehicle control and a positive control are included.
  - Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after treatment (e.g., 24 and 48 hours) to capture the peak of micronucleated polychromatic erythrocyte (MNPCE) induction.[13][14]
  - Slide Preparation: Bone marrow cells are flushed, centrifuged, and smears are prepared on glass slides.
  - Staining and Analysis: Slides are stained with a dye like acridine orange or Giemsa that differentiates polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).[13] At least 2000 PCEs per animal are scored under a microscope for the presence of micronuclei. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
  - Data Analysis: The frequency of MNPCEs in treated groups is statistically compared to the vehicle control group. A positive result is a dose-dependent, statistically significant increase in MNPCEs.[14]



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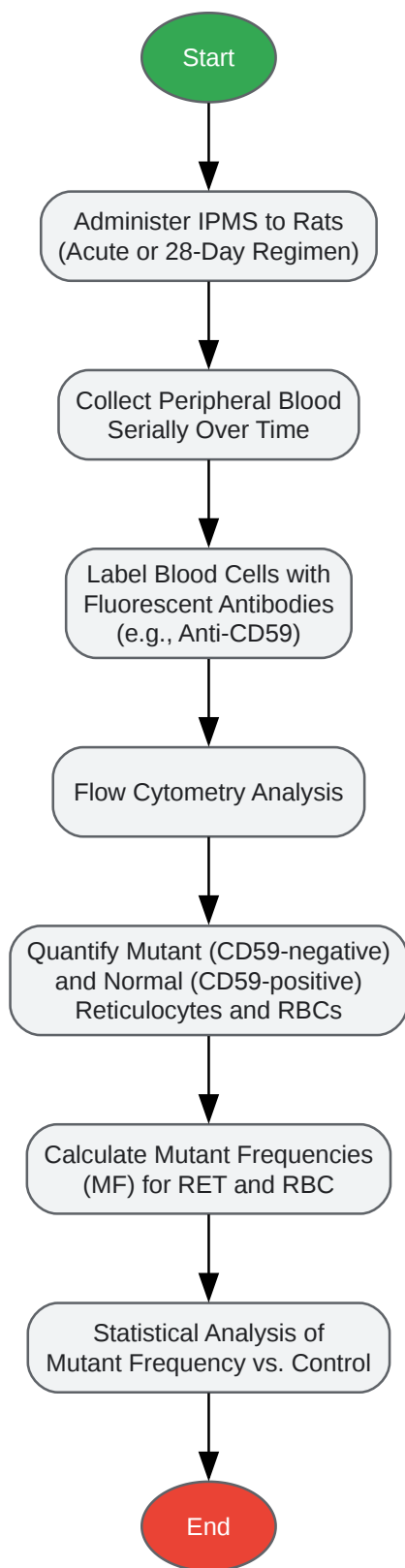
Fig. 3: General workflow for the in vivo Micronucleus Test.

## In Vivo Pig-a Gene Mutation Assay

This assay measures in vivo gene mutation in a reporter gene (Pig-a) located on the X-chromosome. A mutation in this gene prevents the synthesis of glycosylphosphatidylinositol (GPI) anchors, leading to the loss of GPI-anchored proteins (like CD59) from the cell surface of hematopoietic stem cells and their progeny.

- Objective: To detect in vivo gene mutations in somatic cells.
- Guideline: Conforms to principles outlined in OECD Test Guideline 488 (Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays), adapted for a non-transgenic endpoint.
- Methodology:
  - Test System: Typically rats (e.g., Wistar Han).[5]
  - Dosing Regimen: Can be acute (single high dose) or sub-chronic (e.g., daily dosing for 28 days) to assess mutation accumulation. Doses for IPMS have ranged from 0.125 to 56 mg/kg/day.[5]
  - Blood Sampling: Small volumes of peripheral blood are collected serially from each animal over time (e.g., weekly for several weeks post-treatment).
  - Flow Cytometry Analysis:
    - Red blood cells (RBCs) and reticulocytes (RETs) are labeled with fluorescent antibodies against a GPI-anchored protein (e.g., anti-CD59) and a marker for total cells or specific cell types.
    - A flow cytometer is used to count the number of mutant cells (lacking the fluorescent CD59 signal) within a very large population of normal cells (typically >10<sup>6</sup> cells).
  - Data Analysis: Mutant frequencies (MF) for both RBCs and RETs are calculated. The RET MF provides an earlier indication of mutation induction, while the RBC MF reflects the

accumulation of mutations over the lifespan of the red blood cell. A significant increase in MF in treated animals over concurrent controls indicates a positive result.



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Fig. 4: General workflow for the in vivo Pig-a Assay.

## Conclusion and Regulatory Implications

The collective evidence from a comprehensive suite of in vitro and in vivo assays unequivocally establishes **isopropyl methanesulfonate** as a potent, direct-acting genotoxic agent and mutagen. Its *S(N)1 alkylating mechanism, leading to the formation of pro-mutagenic O*

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*-isopropylguanine adducts, is the primary driver of its mutagenicity. The positive results in bacterial and mammalian cell assays, robustly confirmed by in vivo findings in micronucleus, Pig-a, and transgenic rodent assays, highlight its ability to induce both gene mutations and chromosomal damage in somatic and germ cells.[4][8]*

*Due to this hazardous profile, IPMS is considered a cohort of concern impurity under the ICH M7 guideline for the assessment and control of DNA reactive impurities in pharmaceuticals.[15] Its presence in any active pharmaceutical ingredient (API) must be strictly controlled to a level that poses negligible carcinogenic risk, typically at or below the Threshold of Toxicological Concern (TTC) of 1.5  $\mu$ g/day, unless compound-specific data, such as the NOEL of 0.25 mg/kg/day from the 28-day Pig-a study, can justify a higher permitted daily exposure (PDE).[5] This technical guide underscores the critical importance of diligent process control and sensitive analytical methods to manage the risk associated with this potent genotoxin.*

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